

Application Notes and Protocols for Nintedanib Tosylate in Cell-Based Assays

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Compound of Interest

Compound Name: Nintedanib Tosylate

Cat. No.: B560534

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Introduction

Nintedanib Tosylate (also known as CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It targets multiple receptor tyrosine kinases that are pivotal in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing **Nintedanib Tosylate** in various cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

Nintedanib Tosylate exerts its anti-cancer effects by inhibiting the following key receptor tyrosine kinases:

- c-Met (Hepatocyte Growth Factor Receptor - HGFR)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- Axl
- Mer
- FLT3 (Fms-like Tyrosine Kinase 3)[1][2]

By binding to the ATP-binding pocket of these kinases, **Ningetinib Tosylate** blocks their phosphorylation and activation, thereby inhibiting their downstream signaling pathways. This leads to a reduction in tumor growth, angiogenesis, and metastasis in cancers where these pathways are dysregulated.^{[1][2]}

Data Presentation: In Vitro Efficacy of Ningetinib Tosylate

The following tables summarize the inhibitory activity of **Ningetinib Tosylate** in both biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of **Ningetinib Tosylate**

Target Kinase	IC50 (nM)
c-Met	6.7 ^[3]
VEGFR2	1.9 ^[3]
Axl	<1.0 ^[3]

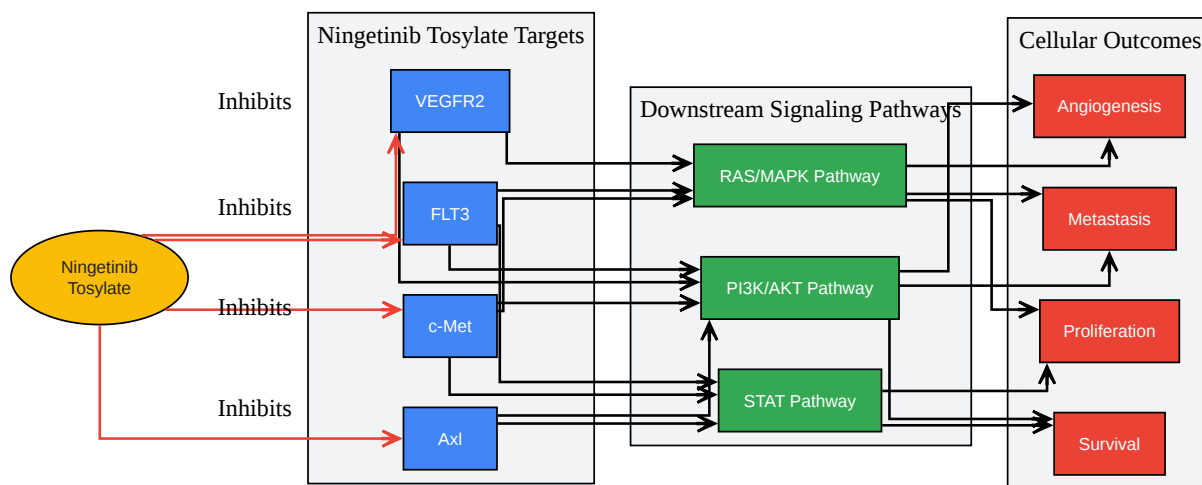
Table 2: Cell-Based Inhibitory Activity of **Ningetinib Tosylate**

Cell Line	Assay	IC50 (nM)	Cancer Type/Cell Type	Reference
MV4-11	Cell Proliferation	1.64	Acute Myeloid Leukemia (FLT3-ITD positive)	[4]
MOLM13	Cell Proliferation	3.56	Acute Myeloid Leukemia (FLT3-ITD positive)	[4]
HUVEC	VEGF-stimulated Proliferation	8.6	Human Umbilical Vein Endothelial Cells	[3]
Rat Aortic Rings	Microvascular Angiogenesis	6.3	Rat Aorta	[3]
K562, HL60, OCI-AML2, OCI-AML3, U937, THP-1	Cell Proliferation	No significant cytotoxic effect	Leukemia (FLT3-wild type)	[4]

Signaling Pathways and Experimental Workflows

Ningetinib Tosylate Target Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by **Ningetinib Tosylate**.

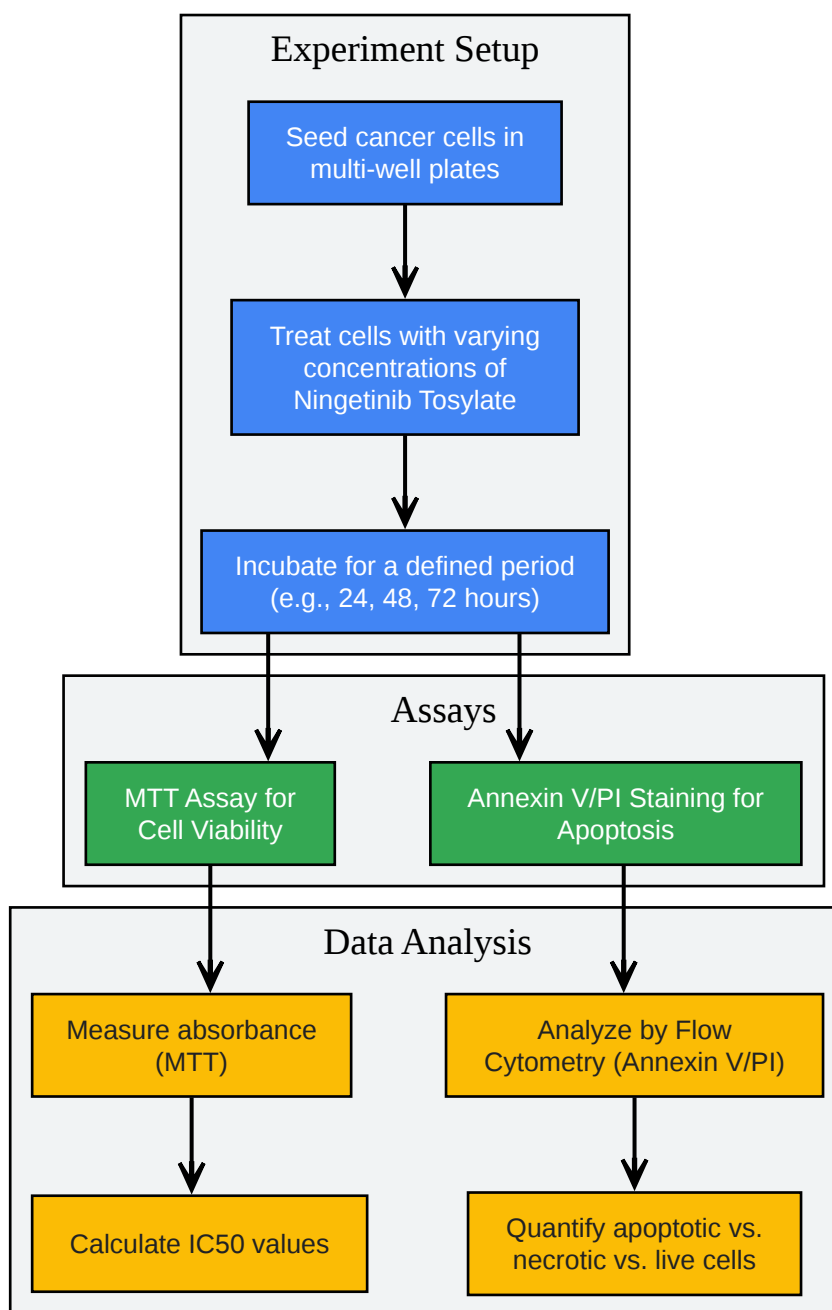


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Nintedanib Tosylate inhibits key oncogenic signaling pathways.

Experimental Workflow: Cell Viability and Apoptosis Assays

The following diagram outlines the general workflow for assessing the effect of **Nintedanib Tosylate** on cancer cell viability and apoptosis.



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